molecular formula C12H15NO5S2 B2356593 methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate CAS No. 1421452-93-8

methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B2356593
CAS No.: 1421452-93-8
M. Wt: 317.37
InChI Key: JVGBIXCBVLTXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound, notable for its unique bicyclic structure and diverse potential applications. The compound’s intricate structure encompasses elements of azabicyclic systems, sulfonyl groups, and thiophene rings, making it an interesting subject of study in fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate generally involves multi-step organic reactions, starting from readily available precursors:

  • Formation of the bicyclic core: : The initial step could involve forming the azabicyclic structure through intramolecular cyclization reactions.

  • Thiophene incorporation: : Thiophene rings are usually introduced through palladium-catalyzed coupling reactions.

  • Esterification: : Finally, esterification of the carboxylic acid group yields the methyl ester derivative.

Industrial Production Methods: For industrial-scale production, process optimization is crucial:

  • Flow chemistry: : Using continuous flow reactors can enhance reaction efficiency and yield.

  • Catalysis: : Employing robust catalytic systems to streamline the multi-step synthesis.

  • Green Chemistry Approaches: : Incorporating environmentally benign solvents and reagents to minimize waste and hazards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can occur at the sulfur atom, forming sulfoxides and sulfones.

  • Reduction: : Reduction of the ester group to alcohols using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide or peracids for sulfone formation.

  • Reducing Agents: : Lithium aluminium hydride for reducing the ester functionality.

  • Catalysts: : Palladium or copper catalysts in coupling reactions.

Major Products:
  • Sulfoxides/Sulfones: : Oxidation products of the sulfur atom.

  • Alcohols: : Reduction products of the ester group.

  • Substituted Thiophenes: : Products from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound’s synthetic versatility allows it to be a building block in organic synthesis, aiding the development of more complex molecules.

Biology: Its bicyclic structure is similar to certain natural products, making it a candidate for bioactivity studies, including enzyme inhibition and receptor binding assays.

Medicine: Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting central nervous system disorders.

Industry: In industry, it could be used in the synthesis of advanced materials or as a precursor for specialized polymers.

Mechanism of Action

The mechanism of action often revolves around the sulfonyl and bicyclic groups’ ability to interact with biological targets:

  • Molecular Targets: : Enzymes or receptors with specific binding sites for bicyclic structures.

  • Pathways: : Could involve inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Lacking the oxa functionality, offering less structural diversity.

  • Ethyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Similar but with an ethyl ester, showing different pharmacokinetic properties.

  • Methyl 3-((1R,5S)-3-oxa-7-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Featuring a different nitrogen positioning, altering its binding profile.

Unique Aspects: The presence of the oxa-azabicyclic ring fused with thiophene and sulfonyl functionalities makes methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate unique, providing distinctive reactivity and potential bioactivity.

There you go. Any more details needed, or does this cover what you’re looking for?

Properties

IUPAC Name

methyl 3-(3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S2/c1-17-12(14)11-10(4-5-19-11)20(15,16)13-8-2-3-9(13)7-18-6-8/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBIXCBVLTXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.